

Technical Guide: Spectroscopic Characterization of 2-(Aminomethyl)-6-methylphenol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(Aminomethyl)-6-methylphenol

CAS No.: 40680-69-1

Cat. No.: B3028940

[Get Quote](#)

Executive Summary & Structural Logic

This guide provides a definitive reference for the identification and quality control of **2-(Aminomethyl)-6-methylphenol**.^[1] Unlike simple phenols, this molecule possesses a bifunctional "zwitterionic-like" character due to the acidic phenolic hydroxyl and the basic primary amine.^[1] This duality dictates specific handling protocols for NMR analysis (solvent selection) and MS ionization.^[1]

Compound Identity:

- IUPAC Name: **2-(Aminomethyl)-6-methylphenol**^[1]
- CAS Number: 40680-69-1^[1]
- Molecular Formula:

^[1]
- Molecular Weight: 137.18 g/mol ^[1]

- Key Structural Features: 1,2,6-trisubstituted benzene ring; ortho-positioned aminomethyl group enabling intramolecular Hydrogen bonding.[1]

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and structural connectivity via fragmentation logic.

Ionization & Detection[1]

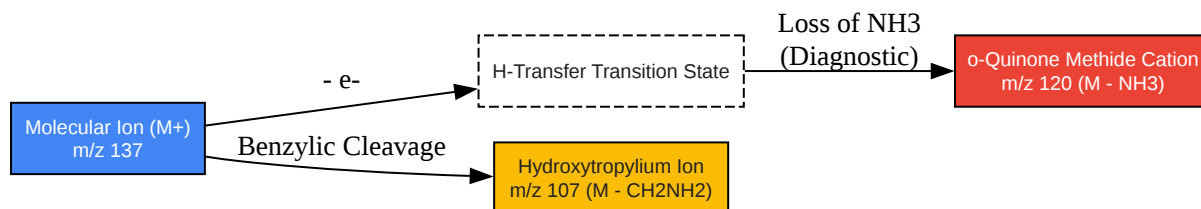
- Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]
- Molecular Ion (M^+): m/z 137.1 (Base peak in soft ionization; prominent in EI).[1]

Fragmentation Pathway (EI Mode)

The fragmentation pattern is dominated by the stability of the ortho-quinone methide intermediate, a hallmark of ortho-hydroxy benzylamines.[1]

- Primary Loss ($M-16$): Loss of ammonia (NH_3) is the diagnostic pathway, driven by the phenolic proton transfer to the amine, followed by elimination.[1] This generates the ortho-quinone methide cation (m/z 120).[1]
- Secondary Loss ($M-30$): Cleavage of the benzylic amine bond ($C-N$) yields the hydroxytropylium ion species (m/z 107).[1]

Visualization: Fragmentation Logic



[Click to download full resolution via product page](#)

Caption: Mechanistic fragmentation pathway highlighting the diagnostic loss of ammonia to form the stable quinone methide species.

Infrared Spectroscopy (IR)

Objective: Validate functional group integrity, specifically the primary amine and phenolic hydroxyl.[1]

Band Assignments

Frequency ()	Vibration Mode	Structural Insight
3350 - 3450	&	Broad band due to intramolecular H-bonding between Phenol-OH and Amine-N.
2850 - 2950	Alkyl	Stretching of the methyl () and methylene () groups.[1][2]
1590 - 1610	Aromatic	Characteristic "breathing" mode of the trisubstituted benzene ring.[1]
1240 - 1260	Phenolic	Strong stretching vibration, shifted slightly by ortho-substitution.
750 - 780	oop	Out-of-plane bending diagnostic for 1,2,3-trisubstituted benzene (3 adjacent H).[1]

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. The 1,2,6-substitution pattern creates a highly symmetric signal set for the aromatic protons if the substituents were identical, but here they are distinct, creating a specific splitting pattern.[1]

Sample Preparation Protocol

- Solvent: DMSO-

is preferred over

[1]

- Reasoning: DMSO disrupts the intermolecular aggregation and sharpens the exchangeable proton signals (,), allowing for integral verification.[1] In , these protons often broaden into the baseline.[1]
- Concentration: 10-15 mg in 0.6 mL solvent.

H NMR Data (400 MHz, DMSO-)

The spectrum is characterized by two distinct aliphatic singlets and a concise aromatic region.
[1]

Shift (, ppm)	Multiplicity	Integral	Assignment	Interpretation
6.95 - 7.05	Doublet (Hz)	1H	Ar-H3	Proton adjacent to aminomethyl group.[1]
6.85 - 6.95	Doublet (Hz)	1H	Ar-H5	Proton adjacent to methyl group. [1]
6.65 - 6.75	Triplet (Hz)	1H	Ar-H4	Proton para to the hydroxyl group.[1]
3.85	Singlet	2H		Deshielded methylene.[1] Critical purity check.
2.15	Singlet	3H		Methyl group on the ring.[1]
4.0 - 6.0	Broad	3H		Exchangeable protons (shift varies with concentration/water).[1]

Self-Validating Logic:

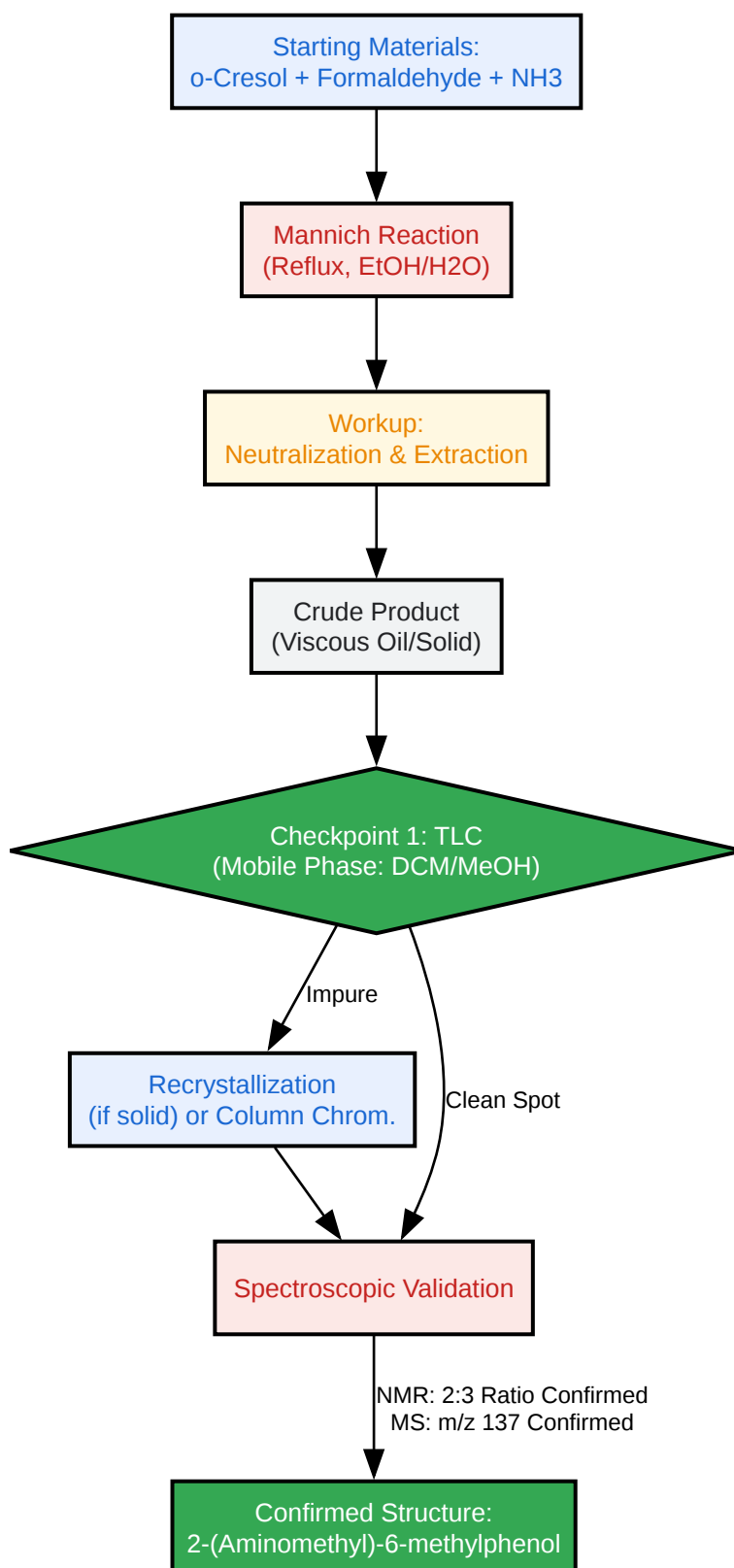
- The integral ratio of the Methylene (3.85 ppm) to Methyl (2.15 ppm) signals must be exactly 2:3.[1] Deviation indicates incomplete reaction (if synthesizing) or oxidation of the amine.[1]

C NMR Data (100 MHz, DMSO-)

Shift (, ppm)	Carbon Type	Assignment
155.2	Quaternary (C-O)	C1 (Phenolic carbon, most deshielded).[1]
128.5	Quaternary	C2 (Attached to aminomethyl). [1]
126.8	Methine (CH)	C3 (Aromatic CH).[1]
124.5	Quaternary	C6 (Attached to methyl).[1]
119.0	Methine (CH)	C4 (Para to OH).[1]
127.5	Methine (CH)	C5 (Aromatic CH).[1]
41.5	Methylene ()	
16.5	Methyl ()	

Experimental Workflow & Quality Control

The following diagram illustrates the logical flow for synthesizing (via Mannich reaction) and validating the compound.



[Click to download full resolution via product page](#)

Caption: Operational workflow for the synthesis and validation of **2-(Aminomethyl)-6-methylphenol**.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 40680-69-1. Retrieved February 7, 2026, from [[Link](#)][1]
- Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products.[1] Journal of Chemical Research. Retrieved from [[Link](#)][1]
- NIST Mass Spectrometry Data Center. o-Cresol (2-methylphenol) Standard Spectra. NIST Chemistry WebBook.[1] Retrieved from [[Link](#)](Used for comparative ortho-substitution fragmentation logic).[1]
- Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1] Retrieved from [[Link](#)](Reference for chemical shift increments of benzylamines).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methoxy-6-[[4-methylphenyl]amino]methylphenol | C₁₅H₁₇NO₂ | CID 3263834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-(Aminomethyl)-6-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028940/docs#technical-guide-spectroscopic-characterization-of-2-aminomethyl-6-methylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)